

# comparative analysis of Trodat-1 and 18F-DOPA PET imaging

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to Trodat-1 and 18F-DOPA PET Imaging in Neurological Research

In the realm of neuroimaging, particularly for the study of movement disorders like Parkinson's disease, the ability to visualize and quantify the integrity of the dopaminergic system is paramount. Among the array of available radiotracers, Trodat-1, imaged with Single Photon Emission Computed Tomography (SPECT), and 18F-DOPA, utilized in Positron Emission Tomography (PET), stand out as critical tools for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparative analysis of these two imaging modalities, supported by experimental data and detailed protocols.

At a Glance: Trodat-1 vs. 18F-DOPA



| Feature                | 99mTc-TRODAT-1 SPECT                                                                   | 18F-DOPA PET                                                                              |
|------------------------|----------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------|
| Imaging Target         | Dopamine Transporter (DAT) [1][2]                                                      | Aromatic L-amino acid decarboxylase (AADC) activity (Dopamine Synthesis Capacity)[3][4]   |
| Imaging Modality       | Single Photon Emission Computed Tomography (SPECT)                                     | Positron Emission Tomography (PET)                                                        |
| Primary Application    | Assessing the density of presynaptic dopamine terminals[1][2]                          | Measuring presynaptic dopamine synthesis and storage[5]                                   |
| Spatial Resolution     | Lower (~7-8mm)[5]                                                                      | Higher (~4-5mm)[5]                                                                        |
| Diagnostic Concordance | Substantial agreement with<br>18F-DOPA PET (weighted κ =<br>0.659)[6]                  | Gold standard for evaluating dopaminergic function[7]                                     |
| Correlation (SUR)      | Statistically significant<br>correlation with 18F-DOPA<br>PET (r = 0.67 to 0.73)[6][7] | -                                                                                         |
| Key Advantage          | More affordable and accessible due to the use of SPECT and kit-based radiotracer[7]    | Higher spatial resolution and direct measure of dopamine synthesis[5]                     |
| Key Disadvantage       | Lower spatial resolution, potential for non-specific uptake[7]                         | Less accessible and more expensive due to PET technology and cyclotron-produced tracer[7] |

## **Dopaminergic Pathway and Imaging Targets**

The following diagram illustrates the presynaptic dopamine synthesis and reuptake pathway, highlighting the distinct targets of 18F-DOPA and Trodat-1.





Click to download full resolution via product page

Caption: Dopamine synthesis and reuptake pathway with tracer targets.

# Experimental Protocols 99mTc-TRODAT-1 SPECT Imaging

The protocol for 99mTc-TRODAT-1 SPECT imaging involves the following steps:

Radiotracer Preparation: 99mTc-TRODAT-1 is typically prepared from a kit. A simplified three-step labeling procedure involves adding 99mTc-Sodium Pertechnetate to a reaction vial containing Sodium Glucoheptonate and SnCl2, followed by the addition of Na-EDTA and TRODAT-1 in ethanolic HCl, and then boiling.[8] The final product should have a radiochemical purity of over 90%.[9]







- Patient Preparation: Patients may be advised to avoid certain medications that could interfere with the dopamine system.
- Injection: An intravenous injection of 740 MBq (20-25 mCi) of 99mTc-TRODAT-1 is administered.[9][10]
- Image Acquisition: Brain SPECT images are acquired 3 to 4 hours post-injection.[10] A dual-head gamma camera with high-resolution low-energy collimators is used. Data is captured in a 128x128 matrix with a 360° rotation.[9]
- Data Analysis: The specific uptake ratio (SUR) of the striatum is calculated using the occipital cortex as a reference region: SUR = (Striatal ROI - Occipital ROI) / Occipital ROI.[6][11]





Click to download full resolution via product page

Caption: 99mTc-TRODAT-1 SPECT experimental workflow.

### **18F-DOPA PET Imaging**

The protocol for 18F-DOPA PET imaging is as follows:

• Radiotracer Production: 18F-DOPA is a cyclotron-produced radiotracer.[12]







- Patient Preparation: Patients are typically required to fast for at least 4 hours prior to the scan to reduce competition from other amino acids.[13] They should also withhold any Parkinson's disease medications for 12 hours.[14] To increase the signal-to-noise ratio, patients are often pre-treated with carbidopa (100-200 mg orally) and sometimes entacapone about 1 hour before the tracer injection to reduce peripheral metabolism of 18F-DOPA.[15][16]
- Injection: An intravenous bolus injection of approximately 150-300 MBq (4-8 mCi) of 18F-DOPA is administered.[15][17]
- Image Acquisition: PET images are typically acquired 90 to 150 minutes after injection.[14] [17]
- Data Analysis: Similar to SPECT, the specific uptake ratio (SUR) is calculated for the striatum, with the occipital cortex serving as the reference region.[6][11]





Click to download full resolution via product page

Caption: 18F-DOPA PET experimental workflow.

### **Quantitative Data Comparison**

A study comparing 99mTc-TRODAT-1 SPECT/CT and 18F-FDOPA PET/CT in 103 patients (48 with Parkinson's Disease, 19 with Parkinson-Plus Syndrome, and 36 with Essential Tremor) yielded the following specific uptake ratios (SURs):[6][18]



| Patient Group                    | 99mTc-TRODAT-1 SPECT<br>(Average SUR) | 18F-DOPA PET (Average<br>SUR) |
|----------------------------------|---------------------------------------|-------------------------------|
| Essential Tremor (ET)            | 0.59 (0.49-0.69)                      | 2.0 (1.73-2.42)               |
| Parkinson's Disease (PD)         | 0.30 (0.22-0.40)                      | 1.0 (0.83-1.29)               |
| Parkinson-Plus Syndrome<br>(PPS) | 0.22 (0.19-0.34)                      | 1.0 (0.65-1.29)               |

SUR values are presented as median (interquartile range).

The study found a statistically significant correlation in the specific uptake ratio of the striatum between SPECT and PET (r = 0.67; P < 0.01).[6] Another pilot study also demonstrated a significant correlation (r = 0.73; p < 0.01).[7][19][20] Both imaging techniques showed substantial agreement in detecting presynaptic dopaminergic dysfunction, with a weighted kappa of 0.659.[6]

#### **Discussion and Conclusion**

Both 99mTc-TRODAT-1 SPECT and 18F-DOPA PET are valuable tools for assessing the integrity of the dopaminergic system. The choice between the two often depends on the specific research question, available resources, and desired level of precision.

99mTc-TRODAT-1 SPECT offers a more accessible and cost-effective method for evaluating dopamine transporter density. Its kit-based preparation makes it suitable for centers without a cyclotron.[7] It has demonstrated high sensitivity and specificity for differentiating Parkinson's disease from healthy individuals.[21] For instance, a striatal 99mTc-TRODAT-1 binding cut-off value of 0.90 was associated with a sensitivity of 100% and a specificity of 89% for the diagnosis of PD.[21]

18F-DOPA PET, on the other hand, provides a more direct measure of dopamine synthesis capacity and benefits from the superior spatial resolution of PET imaging.[5] This allows for a more detailed visualization of the caudate and putamen.[22] While generally considered the gold standard, in some cases of early Parkinson's disease, 99mTc-TRODAT-1 SPECT has been reported to be more sensitive to initial changes.[22][23] This is potentially due to



compensatory upregulation of AADC in the early stages of the disease, which might mask the initial dopaminergic deficit on an 18F-DOPA scan.[7]

In conclusion, while 18F-DOPA PET offers higher resolution and a more direct assessment of dopamine synthesis, 99mTc-TRODAT-1 SPECT serves as a reliable and more widely available alternative for evaluating the integrity of the presynaptic dopaminergic system. The significant correlation and substantial agreement between the two modalities underscore the utility of both in neurological research and drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. 99mTc-TRODAT-1 SPECT Imaging in Early and Late Onset Parkinson's Disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Evaluation of Intraperitoneal [18F]-FDOPA Administration for Micro-PET Imaging in Mice and Assessment of the Effect of Subchronic Ketamine Dosing on Dopamine Synthesis Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification methods comparison in brain 18F-FDOPA PET PMC [pmc.ncbi.nlm.nih.gov]
- 5. imaging-cro.biospective.com [imaging-cro.biospective.com]
- 6. Comparative Performance of 99mTc-TRODAT-1 SPECT/CT and 18F-FDOPA PET/CT Imaging in Patients With Parkinson's Disease, Parkinson-Plus Syndrome, and Essential Tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Correlation between 99mTc-TRODAT-1 SPECT and 18F-FDOPA PET in patients with Parkinson's disease: a pilot study PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. e-mjm.org [e-mjm.org]
- 10. In-house Preparation and Quality Control of Tc99m TRODAT 1 for Diagnostic Singlephoton Emission Computed Tomography/Computed Tomography Imaging in Parkinson's



Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]
- 12. radiopaedia.org [radiopaedia.org]
- 13. snmmi.org [snmmi.org]
- 14. ajnr.org [ajnr.org]
- 15. Regulation of dopaminergic function: an [18F]-DOPA PET apomorphine challenge study in humans PMC [pmc.ncbi.nlm.nih.gov]
- 16. Normal biodistribution pattern and physiologic variants of 18F-DOPA PET imaging PMC [pmc.ncbi.nlm.nih.gov]
- 17. Crossover study of (99m)Tc-TRODAT-1 SPECT and (18)F-FDOPA PET in Parkinson's disease patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparative performance of 99mTc-TRODAT-1 SPECT/computed tomography and 18F-FDOPA PET/computed tomography imaging in patients with Parkinson disease, Parkinson plus syndrome and essential tremor [inis.iaea.org]
- 19. Correlation between 99mTc-TRODAT-1 SPECT and 18F-FDOPA PET in patients with Parkinson's disease: a pilot study: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 20. researchgate.net [researchgate.net]
- 21. Dopamine Transporter Imaging Using 99mTc-TRODAT-1 SPECT in Parkinson's Disease
   PMC [pmc.ncbi.nlm.nih.gov]
- 22. jnm.snmjournals.org [jnm.snmjournals.org]
- 23. jnm.snmjournals.org [jnm.snmjournals.org]
- To cite this document: BenchChem. [comparative analysis of Trodat-1 and 18F-DOPA PET imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12745370#comparative-analysis-of-trodat-1-and-18f-dopa-pet-imaging]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com